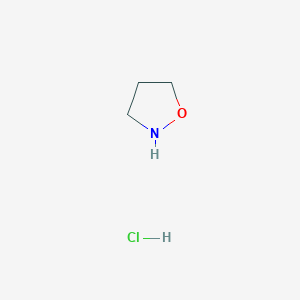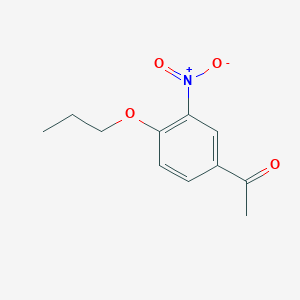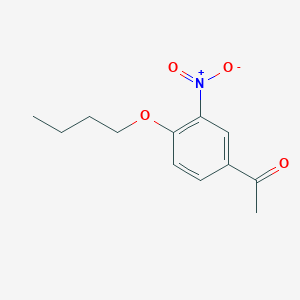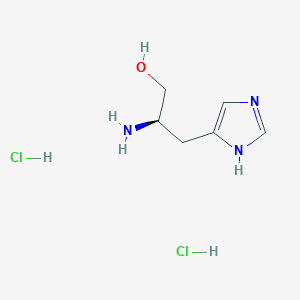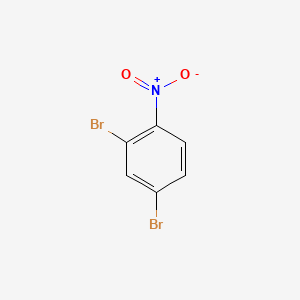![molecular formula C8H15NO2S2 B1315298 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane CAS No. 77415-66-8](/img/structure/B1315298.png)
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.3 g/mol . It is used in various research and development applications .
Molecular Structure Analysis
The InChI key for 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane is HBKOFJRXYHQZLG-UHFFFAOYSA-N . The canonical SMILES representation is CS(=O)(=O)N1CCC2(C1)CCSC2 .Applications De Recherche Scientifique
Organic Synthesis and Conformational Analysis
One study focuses on the synthesis and structural elucidation of related compounds, emphasizing their conformational properties. Terada et al. (1986) synthesized 1-Methyl-3, 4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, investigating its structure through spectral data and chemical evidence. The study provides insights into the compound's conformation using nuclear magnetic resonance spectroscopy and molecular mechanics calculations, highlighting the stability of certain conformers Terada, Y., Takeuchi, I., & Hamada, Y. (1986). Chemical & Pharmaceutical Bulletin, 34, 1917-1923.
Catalytic Transformations
Another area of application is in catalytic transformations, where Huynh et al. (2017) demonstrated the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This process showcases the compound's role in facilitating novel synthetic pathways for producing structurally complex spirocyclic frameworks Huynh, T.-T., Nguyen, V., & Nishino, H. (2017). Tetrahedron Letters, 58, 3619-3622.
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have shown potential as anticancer agents. Basappa et al. (2009) designed and synthesized new azaspiro bicyclic hydantoin derivatives, evaluating their anti-proliferative effects against various cancer cell lines. The study highlights the significant anti-proliferative activity of certain derivatives, underpinning the compound's utility in developing novel cancer therapies Basappa, Ananda Kumar, C., Nanjunda Swamy, S., Sugahara, K., & Rangappa, K. (2009). Bioorganic & Medicinal Chemistry, 17(14), 4928-4934.
Materials Science Applications
The compound also finds applications in materials science, as demonstrated by Bolln et al. (1996), who explored the photoinitiated cationic polymerization of related spiro orthocarbonates. Their work contributes to the development of novel polymeric materials with potential applications in various industrial sectors Bolln, C., Frey, H., & Mülhaupt, R. (1996). Macromolecules, 29, 3111-3116.
Propriétés
IUPAC Name |
7-methylsulfonyl-2-thia-7-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-13(10,11)9-4-2-8(6-9)3-5-12-7-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOFJRXYHQZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507067 |
Source


|
| Record name | 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane | |
CAS RN |
77415-66-8 |
Source


|
| Record name | 7-(Methylsulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77415-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

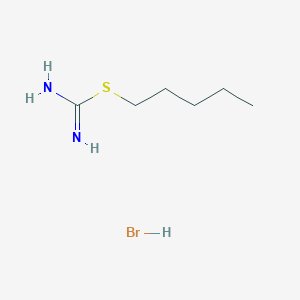

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)

